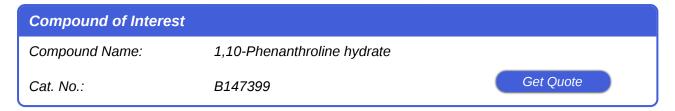


Application Notes: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) using 1,10-Phenanthroline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of ferrous iron (Fe²⁺) concentration is critical in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. The 1,10-phenanthroline method is a robust and sensitive spectrophotometric technique for quantifying Fe²⁺. This method relies on the formation of a stable, intensely colored orange-red complex between ferrous iron and three molecules of 1,10-phenanthroline.[1][2] The resulting tris(1,10-phenanthroline)iron(II) complex, [Fe(phen) $_3$]²⁺, exhibits strong absorbance at a maximum wavelength (λ max) of approximately 508-510 nm, which allows for accurate colorimetric analysis.[2][3][4]

This application note provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines for the accurate measurement of Fe²⁺ using the 1,10-phenanthroline method.

Principle of the Method

The underlying principle of this assay is the reaction of ferrous ions (Fe^{2+}) with 1,10-phenanthroline in a solution buffered to an optimal pH. The reaction forms a stable orange-red complex, and the intensity of the color, which is directly proportional to the Fe^{2+} concentration,



is measured using a spectrophotometer. The reaction is highly specific for Fe²⁺. To measure the total iron concentration, any ferric iron (Fe³⁺) present in the sample must first be reduced to Fe²⁺ using a reducing agent, such as hydroxylamine hydrochloride.[3][5][6] The color of the complex is independent of pH in the range of 3 to 9.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and a representative dataset for a typical calibration curve.

Table 1: Key Parameters for Fe²⁺ Determination using 1,10-Phenanthroline

Parameter	Value	Reference
Molar Absorptivity (ε)	11,100 M ⁻¹ cm ⁻¹	[3][4]
Wavelength of Max. Absorbance (λmax)	508 - 510 nm	[2][3][4]
Optimal pH Range	3 - 9	[1][3][4]
Recommended pH for rapid color development	2.9 - 3.5	[1]
Stability of Colored Complex	At least 6 months	[1]

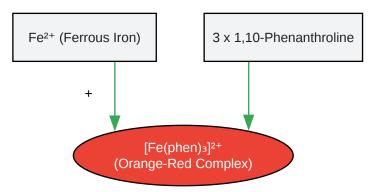
Table 2: Example Calibration Curve Data

Standard Concentration (mg/L Fe ²⁺)	Absorbance at 510 nm (AU)	
0.0 (Blank)	0.000	
0.5	0.105	
1.0	0.210	
2.0	0.420	
4.0	0.840	



Visualizations

Diagram 1: Chemical Reaction of Fe²⁺ with 1,10-Phenanthroline



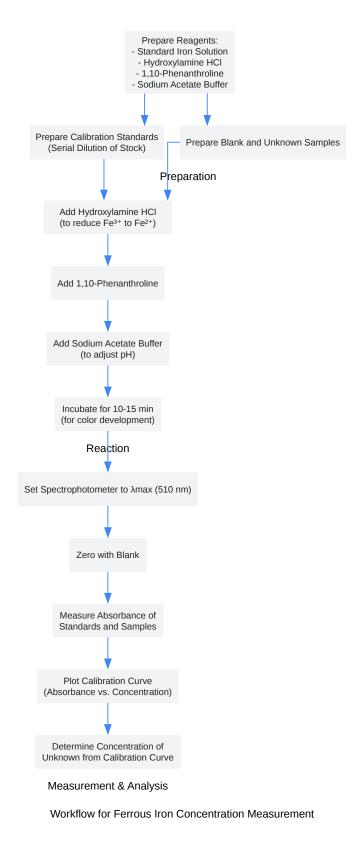
Reaction of Ferrous Iron with 1,10-Phenanthroline

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Caption: Formation of the tris(1,10-phenanthroline)iron(II) complex.

Diagram 2: Experimental Workflow for Fe²⁺ Measurement





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Caption: Step-by-step workflow for the 1,10-phenanthroline assay.



Experimental Protocols Reagent Preparation

- Standard Iron Stock Solution (100 mg/L Fe):
 - Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[2][6]
 - Dissolve it in approximately 250 mL of deionized water in a 1 L volumetric flask.
 - Carefully add 2.5 mL of concentrated sulfuric acid.[3][7]
 - Dilute to the 1 L mark with deionized water and mix thoroughly.
- Hydroxylamine Hydrochloride Solution (10% w/v):
 - Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
 [2][3][8] This solution should be prepared fresh.
- 1,10-Phenanthroline Solution (0.1% w/v):
 - Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[3][8]
 Gentle warming may be necessary to facilitate dissolution.
- Sodium Acetate Buffer Solution (10% w/v):
 - Dissolve 10 g of sodium acetate in 100 mL of deionized water.[3][8]

Calibration Curve Procedure

- Prepare a series of standard solutions:
 - Pipette appropriate volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.[3][4]
 - Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.
- Color Development:



- To each flask (including the blank), add the following reagents in the specified order, mixing after each addition:
 - 1.0 mL of 10% Hydroxylamine Hydrochloride solution.[2][3]
 - 10.0 mL of 0.1% 1,10-Phenanthroline solution.[3]
 - 8.0 mL of 10% Sodium Acetate Buffer solution.[3]
- Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10-15 minutes for complete color development.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to the predetermined λmax (e.g., 510 nm).[2]
 - Use the blank solution to zero the spectrophotometer.
 - Measure the absorbance of each standard solution.
 - Plot a calibration curve of absorbance versus the known iron concentration.

Sample Analysis Protocol

- Sample Preparation:
 - Pipette a known volume of the unknown sample into a 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
- Color Development and Measurement:
 - Follow the same color development procedure as outlined for the calibration curve (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
 - Dilute to the 100 mL mark with deionized water and allow for color development.



- Measure the absorbance of the prepared sample at 510 nm.
- Concentration Determination:
 - Determine the concentration of Fe²⁺ in the prepared sample by interpolating its absorbance value on the calibration curve.
 - Calculate the original concentration of Fe²⁺ in the unknown sample by accounting for the initial dilution.

Interferences and Mitigation

Several ions and substances can interfere with the 1,10-phenanthroline method. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.

Table 3: Common Interferences and Recommended Solutions



Interfering Substance	Effect	Mitigation Strategy	Reference
Strong Oxidizing Agents	Prevent the complete reduction of Fe^{3+} to Fe^{2+} .	Add an excess of hydroxylamine hydrochloride.	[1][8]
Cyanide, Nitrite, Phosphates	Interfere with color development.	Boiling with acid can remove cyanide and nitrite. For phosphates, adding citrate can help.	[1][8]
Zinc (Zn²+)	Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.	Add an excess of 1,10-phenanthroline.	[1][8]
Chromium (Cr ³⁺), Cobalt (Co ²⁺), Copper (Cu ²⁺), Nickel (Ni ²⁺)	Can form complexes with 1,10- phenanthroline and interfere, especially at high concentrations.	Add an excess of 1,10-phenanthroline. For significant interference, consider solvent extraction methods.	[1][8]
Bismuth (Bi ³⁺), Cadmium (Cd ²⁺), Mercury (Hg ²⁺), Silver (Ag ⁺)	Precipitate the 1,10- phenanthroline reagent.	Add an excess of 1,10-phenanthroline.	[1][8]
Ferric Iron (Fe ³⁺)	Does not react with 1,10-phenanthroline. For selective determination of Fe ²⁺ in the presence of Fe ³⁺ , fluoride can be	Use a reducing agent (hydroxylamine hydrochloride) for total iron determination.	[8][9][10]



used as a masking agent for Fe³⁺.

Conclusion

The 1,10-phenanthroline method provides a reliable and sensitive means for the spectrophotometric determination of ferrous iron. By following the detailed protocols and being mindful of potential interferences, researchers can obtain accurate and reproducible results. This method is well-suited for a wide range of applications in research, drug development, and quality control.

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- To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) using 1,10-Phenanthroline]. BenchChem, [2025]. [Online PDF]. Available



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